aculene D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

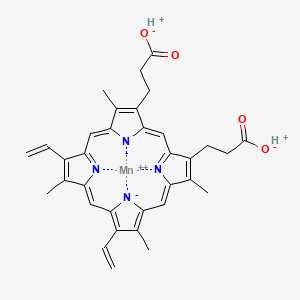

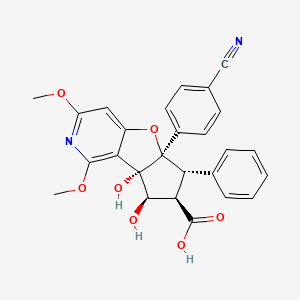

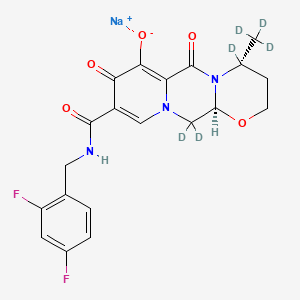

Aculene D is a sesquiterpenoid compound characterized by its unique structure, which includes a (3aR)-4,7,8,8a-tetrahydroazulen-1(3aH)-one core substituted by ethyl, methyl, hydroxy, and methyl groups at specific positions. This compound is a fungal metabolite isolated from species such as Penicillium sp. SCS-KFD08 and Aspergillus aculeatus . It has garnered attention due to its quorum sensing inhibitory activity against certain bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of aculene D involves several key steps. One notable feature is the diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate, resulting in the desired homoallylic alcohol . This reaction is followed by the construction of a seven-membered ring using ring-closing metathesis. Subsequent steps include a five-step process to install an ethyl group on the five-membered ring, ultimately converting the cyclization product to this compound .

Industrial Production Methods

Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily synthesized in research laboratories for scientific studies.

Análisis De Reacciones Químicas

Types of Reactions

Aculene D undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Typically involves reagents such as cytochrome P450 monooxygenases.

Reduction: Commonly uses reducing agents like sodium borohydride.

Substitution: Often employs nucleophiles or electrophiles depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aculene B, which is synthesized through the esterification of this compound with an N-protected L-proline .

Aplicaciones Científicas De Investigación

Aculene D has several scientific research applications:

Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.

Biology: Investigated for its role as a fungal metabolite and its interactions with other biological molecules.

Mecanismo De Acción

Aculene D exerts its effects primarily through quorum sensing inhibition. It significantly reduces violacein production in N-hexanoyl-L-homoserine lactone-induced Chromobacterium violaceum CV026 cultures at sub-inhibitory concentrations . The molecular targets and pathways involved include the inhibition of quorum sensing signals, which are crucial for bacterial communication and virulence factor expression.

Comparación Con Compuestos Similares

Similar Compounds

Aculene A: Another sesquiterpenoid with similar structural features.

Aculene B: A derivative of aculene D, synthesized through esterification.

Aculene C: Another related compound with a similar biosynthetic origin.

Uniqueness

This compound stands out due to its specific quorum sensing inhibitory activity, which is not as prominent in its analogs. This makes it a unique candidate for developing new antibacterial agents that target bacterial communication pathways .

Propiedades

Fórmula molecular |

C14H20O2 |

|---|---|

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

(3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one |

InChI |

InChI=1S/C14H20O2/c1-4-10-8-13(16)14(3)11(10)6-5-9(2)7-12(14)15/h5,8,11-12,15H,4,6-7H2,1-3H3/t11-,12+,14-/m1/s1 |

Clave InChI |

IIQOUDJDCRTCJY-MBNYWOFBSA-N |

SMILES isomérico |

CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)C)C |

SMILES canónico |

CCC1=CC(=O)C2(C1CC=C(CC2O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride](/img/structure/B15142952.png)

![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)